PFI-4
Overview
Description
PFI-4 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1B (BRPF1B). It is a chemical probe developed to study the function of BRPF1B, which is a scaffolding protein involved in the assembly of histone acetyltransferase complexes. These complexes play crucial roles in DNA repair, recombination, replication, and transcription activation .
Mechanism of Action
Target of Action
PFI-4, also known as N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide, is a potent and highly selective inhibitor of the BRPF1 Bromodomain (BRPF1B) . The BRPF1B is part of the BRPF (bromodomain and PHD finger-containing) family, which operates as scaffolds to assemble MYST-family histone acetyltransferases (HATs) complexes .
Mode of Action
This compound acts by displacing the BRPF1 bromodomain from Histone H3.3 . This displacement disrupts the interaction between BRPF1B and Histone H3.3, thereby inhibiting the function of the HBO1/BRPF1 complex .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HBO1/BRPF1 complex pathway. The HBO1/BRPF1 complex plays a crucial role in the acetylation of histones, a process that is essential for the regulation of gene expression . By inhibiting BRPF1B, this compound disrupts this pathway, potentially leading to changes in gene expression.
Pharmacokinetics
It is noted that this compound is cell-permeable , suggesting that it can readily cross cell membranes and reach its target sites within cells.
Result of Action
The inhibition of BRPF1B by this compound disrupts the function of the HBO1/BRPF1 complex, leading to changes in gene expression. This disruption can be used to study bone loss and osteolytic malignant bone lesions . In vitro studies have shown that this compound significantly reduces MMP9 secretion in osteoclasts .
Biochemical Analysis
Biochemical Properties
PFI-4 specifically binds to BRPF1B with a K_D of 13 nM as determined by isothermal titration calorimetry (ITC) . BRPF1B is a scaffolding protein that assembles histone acetyltransferase (HAT) complexes of the MOZ/MORF family . These complexes play crucial roles in DNA repair, recombination, replication, and transcription activation .
Cellular Effects
In U2OS cells transfected with a BRPF1B triple bromodomain construct with a nuclear localization signal (NLS), this compound reduces recovery time in the fluorescence recovery after photobleaching (FRAP) assay at 500 nM, while showing no effect on BRPF1A . This compound induces re-localization of BRPF1B, resulting in a more uniform distribution in nuclei and expression in nucleoli, as well as a greater expression in the cytoplasm .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with BRPF1B . It displaces NanoLuc-tagged BRPF1B bromodomain from Halo-tagged histone H3.3 and disrupts chromatin binding . This suggests that this compound may influence gene expression by modulating the accessibility of chromatin.
Temporal Effects in Laboratory Settings
It is known that this compound is non-toxic up to 50 μM in U2OS cells .
Subcellular Localization
This compound induces re-localization of BRPF1B, resulting in a more uniform distribution in nuclei and expression in nucleoli, as well as a greater expression in the cytoplasm . This suggests that this compound may influence the subcellular localization of BRPF1B.
Preparation Methods
PFI-4 can be synthesized through a series of chemical reactionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
PFI-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
PFI-4 has several scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the function of BRPF1B and its role in histone acetylation.
Biology: In biological research, this compound is used to investigate the role of BRPF1B in DNA repair, recombination, and replication.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting BRPF1B.
Comparison with Similar Compounds
PFI-4 is unique in its high selectivity and potency for BRPF1B compared to other similar compounds. Some similar compounds include:
PFI-1: A selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins.
Bromosporine: A broad-spectrum bromodomain inhibitor.
Properties
IUPAC Name |
N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJLRJBZDBVDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PFI-4 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1B (BRPF1B) [ , ]. BRPF1B is a scaffolding protein that recruits histone acetyltransferases of the MYST family to chromatin, influencing gene expression. By binding to the bromodomain of BRPF1B, this compound displaces it from chromatin, ultimately leading to the repression of specific transcriptional programs [ ].
A: Studies show that this compound, in combination with Taxol, significantly reduces the viability of Taxol-resistant TNBC cells [ ]. This effect is attributed to a dual mechanism. First, this compound negatively impacts ribosome biogenesis-related genes, reducing protein translation in resistant cells. Second, this compound directly interacts with the promoter region of the ABCB1 gene, a multidrug resistance transporter, leading to decreased ABCB1 expression [ ]. This dual action makes the TNBC cells more susceptible to Taxol.
A: Research suggests that this compound itself does not directly inhibit cell growth and proliferation [ ]. Its main mode of action is through modulating gene expression by targeting BRPF1B.
A: this compound demonstrates the ability to impair the differentiation of both murine bone marrow cells and human monocytes into osteoclasts, which are cells responsible for bone resorption [ ]. This effect is achieved by specifically repressing the transcriptional programs crucial for osteoclastogenesis [ ].
A: Yes, research indicates that this compound might act as an inhibitor of the efflux transporter ABCG2 [ ]. This off-target effect could potentially influence the intracellular accumulation of certain drugs, like TAK-243 [ ].
A: The ability of this compound to impair osteoclast differentiation suggests its potential application in treating conditions characterized by excessive bone resorption, such as osteoporosis. It could also be investigated as a therapeutic agent for managing osteolytic malignant bone lesions [ ].
A: While specific SAR studies for this compound are not detailed in the provided research papers, the development of this compound and its analogs with varying selectivity for BRPF isoforms highlights the significance of structural modifications in influencing target affinity and selectivity [ ]. Further research in this area would be beneficial for optimizing the therapeutic potential of this compound.
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